molecular formula C21H26FN3O3 B2426041 7-Fluoro-2-methyl-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2415520-38-4

7-Fluoro-2-methyl-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2426041
CAS No.: 2415520-38-4
M. Wt: 387.455
InChI Key: RFPGCIPQLLXWRP-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone class. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 7-Fluoro-2-methyl-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazolinone core, followed by the introduction of the fluoro, methyl, and piperidinyl groups. Common reagents and conditions used in these reactions include:

    Starting Materials: 2-Amino-5-fluorobenzonitrile, 2-Methyl-3-oxobutanoic acid, Piperidine, and Oxane-4-carbonyl chloride.

    Reaction Conditions: The reactions are usually carried out under reflux conditions with appropriate solvents such as ethanol or dichloromethane. Catalysts like triethylamine or pyridine may be used to facilitate the reactions.

Chemical Reactions Analysis

7-Fluoro-2-methyl-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and piperidinyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

7-Fluoro-2-methyl-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

7-Fluoro-2-methyl-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can be compared with other quinazolinone derivatives, such as:

    2-Methyl-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one: Similar structure but lacks the fluoro group.

    7-Chloro-2-methyl-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one: Similar structure but has a chloro group instead of a fluoro group.

    7-Fluoro-2-methyl-3-[[1-(cyclohexane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one: Similar structure but has a cyclohexane ring instead of an oxane ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

7-fluoro-2-methyl-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3/c1-14-23-19-12-17(22)2-3-18(19)21(27)25(14)13-15-4-8-24(9-5-15)20(26)16-6-10-28-11-7-16/h2-3,12,15-16H,4-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPGCIPQLLXWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(=O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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